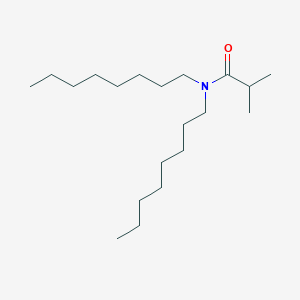

Propanamide, N,N-dioctyl-2-methyl-

Beschreibung

Propanamide, N,N-dioctyl-2-methyl- is a tertiary amide derivative characterized by two octyl groups attached to the nitrogen atom and a methyl group at the 2-position of the propanamide backbone. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., N,N-dibenzyl-2-methylpropanamide , N-(2-hydroxyethyl)-2,2-dimethylpropanamide ) suggest that its properties are influenced by the bulky, hydrophobic dioctyl substituents. Such substituents likely confer high molecular weight (>350 g/mol) and lipophilicity, making it suitable for applications requiring non-polar solvents or surfactants.

Eigenschaften

CAS-Nummer |

177158-16-6 |

|---|---|

Molekularformel |

C20H41NO |

Molekulargewicht |

311.5 g/mol |

IUPAC-Name |

2-methyl-N,N-dioctylpropanamide |

InChI |

InChI=1S/C20H41NO/c1-5-7-9-11-13-15-17-21(20(22)19(3)4)18-16-14-12-10-8-6-2/h19H,5-18H2,1-4H3 |

InChI-Schlüssel |

BJAXAJXLQZSAMF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Propanamide, N,N-dioctyl-2-methyl- can be achieved through various methods. One common approach involves the reaction of 2-methylpropanoyl chloride with dioctylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and consistency. The choice of solvents, catalysts, and reaction conditions can be fine-tuned to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Propanamide, N,N-dioctyl-2-methyl- undergoes various chemical reactions typical of amides. These reactions include:

Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine. For example, hydrolysis with hydrochloric acid would produce 2-methylpropanoic acid and dioctylamine.

Reduction: Amides can be reduced to amines using reagents such as lithium aluminum hydride (LiAlH4). This reaction would convert Propanamide, N,N-dioctyl-2-methyl- to the corresponding amine.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile. This can be achieved using reagents like alkyl halides under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Propanamide, N,N-dioctyl-2-methyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound’s long alkyl chains can interact with biological membranes, making it useful in studies related to membrane dynamics and protein-lipid interactions.

Medicine: Research into its potential pharmacological properties is ongoing. Its structure suggests it could interact with specific biological targets, leading to the development of new therapeutic agents.

Industry: Propanamide, N,N-dioctyl-2-methyl- is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of Propanamide, N,N-dioctyl-2-methyl- depends on its specific application. In biological systems, its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function. The amide group can form hydrogen bonds with biological molecules, influencing their structure and activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of N,N-dioctyl-2-methylpropanamide with similar compounds:

*Hypothetical data inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.